Cas no 525575-33-1 (2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy-)

2,2'-ビ-1H-ピロール、4,4'-ジメトキシ-は、高度に特殊化されたビピロール誘導体であり、有機合成や材料科学分野において重要な中間体として利用されます。この化合物は、4位と4'位にメトキシ基を有する対称構造を持ち、電子供与性基の存在によりπ共役系が拡張されていることが特徴です。そのため、有機半導体や光機能性材料の開発において、優れた電荷輸送特性や光吸収特性を示します。また、金属錯体形成能に優れており、触媒やセンサー材料への応用が期待されます。高い純度と安定性を備え、精密な分子設計が要求される先端研究に適しています。

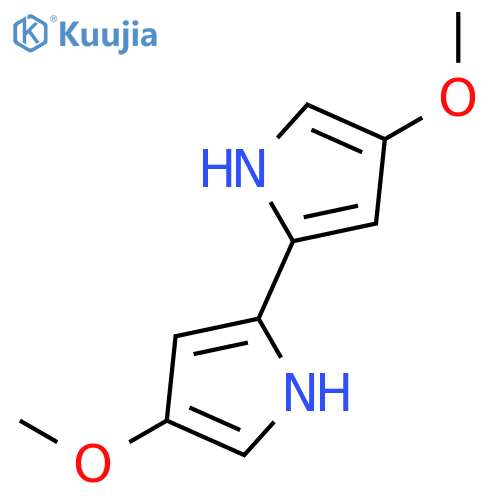

525575-33-1 structure

商品名:2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy-

CAS番号:525575-33-1

MF:C10H12N2O2

メガワット:192.214

CID:4020634

2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23035115-1.0g |

4,4'-dimethoxy-1H,1'H-2,2'-bipyrrole |

525575-33-1 | 95% | 1.0g |

$0.0 | 2023-01-07 |

2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

525575-33-1 (2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy-) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬